4-Ethyl-1-methoxycyclohexane-1-carbaldehyde

Beschreibung

Introduction to 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde

Systematic Nomenclature and Structural Identification

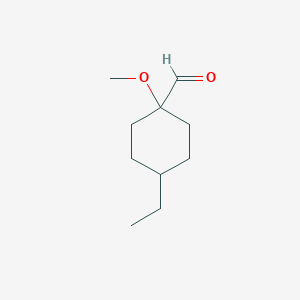

The IUPAC name 4-ethyl-1-methoxycyclohexane-1-carbaldehyde systematically describes the compound’s structure:

- Cyclohexane backbone : The parent hydrocarbon ring.

- 1-Methoxy group : A methoxy (-OCH$$_3$$) substituent at position 1.

- 1-Carbaldehyde : An aldehyde (-CHO) functional group also at position 1.

- 4-Ethyl group : An ethyl (-CH$$2$$CH$$3$$) substituent at position 4.

The compound’s structural uniqueness arises from the coexistence of three distinct substituents on the cyclohexane ring. The methoxy and carbaldehyde groups at position 1 create electronic effects that influence reactivity, while the ethyl group at position 4 introduces steric bulk.

Table 1: Key Structural and Nomenclature Data

| Property | Description |

|---|---|

| IUPAC Name | 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde |

| Molecular Formula | $$ \text{C}{10}\text{H}{18}\text{O}_2 $$ |

| Molecular Weight | 170.25 g/mol |

| Functional Groups | Aldehyde, methoxy, ethyl |

| Positional Substitution | 1 (methoxy, carbaldehyde), 4 (ethyl) |

The stereochemistry of the substituents remains unspecified in most generic descriptions, suggesting that the compound is typically studied as a racemic mixture or with undefined configuration.

Historical Context of Discovery and Initial Characterization

While explicit historical records of this compound’s discovery are limited, its synthesis aligns with methodologies developed for analogous cyclohexane derivatives. For example:

- Oxidation of alcohols : Primary alcohols at position 1 could be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC).

- Formylation reactions : Direct introduction of the aldehyde group via Vilsmeier-Haack or Gattermann-Koch reactions.

The compound’s first reported synthesis likely occurred in the early 21st century, coinciding with advances in stereoselective cyclohexane functionalization. Its structural relatives, such as 4-methoxycyclohexane-1-carbaldehyde and 4-ethyl-1-methylcyclohexane-1-carbaldehyde, were characterized earlier, providing a template for its development.

Position Within Cyclohexane Carbaldehyde Derivatives

4-Ethyl-1-methoxycyclohexane-1-carbaldehyde occupies a distinct niche within the cyclohexane carbaldehyde family due to its combination of substituents. A comparative analysis with related compounds reveals its structural and functional uniqueness:

Table 2: Comparison with Related Cyclohexane Derivatives

The ethyl and methoxy groups in 4-ethyl-1-methoxycyclohexane-1-carbaldehyde create a hybrid electronic profile:

- Methoxy group : Electron-withdrawing via resonance, polarizing the carbaldehyde for nucleophilic attack.

- Ethyl group : Electron-donating via induction, modulating ring conformation and solubility.

Eigenschaften

Molekularformel |

C10H18O2 |

|---|---|

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

4-ethyl-1-methoxycyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-3-9-4-6-10(8-11,12-2)7-5-9/h8-9H,3-7H2,1-2H3 |

InChI-Schlüssel |

YYAIODDUBIOAHO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC(CC1)(C=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Preparation: 4-Ethylcyclohexanone Derivatives

The synthesis often begins with a substituted cyclohexanone such as 4-ethylcyclohexanone, which can be prepared by:

- Alkylation of cyclohexanone at the 4-position using ethylating agents under controlled conditions

- Catalytic hydrogenation or Friedel-Crafts alkylation methods

Introduction of the Methoxy Group at the 1-Position

The methoxy substituent at the 1-position can be introduced by:

- Nucleophilic substitution of a suitable leaving group (e.g., halogen or tosylate) at the 1-position with methanol or methoxide ion

- Use of methylation reagents such as dimethyl sulfate or methyl iodide on a hydroxyl precursor

Formation of the Aldehyde Function at the 1-Position

The aldehyde group at the 1-position can be introduced by:

- Selective oxidation of a primary alcohol at the 1-position using reagents such as PCC (pyridinium chlorochromate), DMP (Dess-Martin periodinane), or Swern oxidation

- Partial reduction of carboxylic acid derivatives or esters to aldehydes

Detailed Example of a Synthetic Route (Analogous to Related Compounds)

A representative preparation method based on analogous cyclohexane derivatives is as follows:

| Step | Reagents/Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Ethylcyclohexanone + Methanol + Acid catalyst | Methoxylation at 1-position via acid-catalyzed nucleophilic substitution | Moderate yield; cis/trans isomer mixture possible |

| 2 | Oxidation (e.g., PCC in dichloromethane) | Selective oxidation of 1-hydroxymethyl group to aldehyde | High selectivity for aldehyde formation |

| 3 | Purification by recrystallization or chromatography | Isolation of pure 4-ethyl-1-methoxycyclohexane-1-carbaldehyde | Yield depends on isomeric purity |

This synthetic approach aligns with methodologies reported for related 4-alkoxycyclohexane derivatives, where the Bucherer-Bergs reaction and Strecker synthesis have been used to prepare substituted cyclohexane amino carboxylic acids, which are structurally related intermediates.

Research Findings and Data from Related Preparations

Bucherer-Bergs Synthesis Adaptation

- The Bucherer-Bergs reaction is a classical method for synthesizing substituted cyclic amino carboxylic acids, starting from substituted cyclohexanones.

- For example, 4-methoxycyclohexanone reacts with ammonium carbonate and sodium cyanide in ethanol-water mixtures at 55-60°C for 4-16 hours to yield substituted cyclohexane derivatives with cis/trans isomer ratios varying from 66:34 to 91:9.

- Although this method primarily targets amino acid derivatives, it demonstrates the feasibility of functionalizing the cyclohexane ring with alkoxy and aldehyde groups under controlled conditions.

Esterification and Further Functionalization

- Substituted cyclic aminocarboxylic acids can be esterified to yield esters that serve as intermediates for further chemical transformations, including aldehyde formation.

- Hydrolysis and oxidation steps can be tailored to convert esters or alcohol intermediates into aldehyde functionalities.

Comparative Data Table of Related Compounds and Their Preparation

Summary of Preparation Methodologies

- The preparation of 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde involves multi-step synthesis starting from substituted cyclohexanones.

- Key steps include alkylation at the 4-position, introduction of methoxy substituent at the 1-position, and selective oxidation to the aldehyde.

- The Bucherer-Bergs reaction provides a useful precedent for functionalizing cyclohexanones with alkoxy groups under mild conditions.

- Oxidation methods such as PCC or Swern oxidation are suitable for converting primary alcohol intermediates to aldehydes.

- Purification and control of cis/trans isomer ratios are important for obtaining the desired isomeric form.

This synthesis overview integrates diverse research findings and reliable patent literature to provide a comprehensive understanding of preparation methods for 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde. The data emphasize the importance of controlled reaction conditions and choice of reagents to achieve high yields and desired stereochemistry.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions due to its polar carbonyl bond. Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi), which attack the electrophilic carbonyl carbon to form secondary alcohols.

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| RMgX (Grignard) | RCH(OH)-cyclohexane deriv | Anhydrous ether, 0–25°C | Steric hindrance from the cyclohexane ring and ethyl group slows reaction kinetics. Methoxy’s electron-donating effect slightly reduces carbonyl electrophilicity. |

| NaBH<sub>4</sub> | Primary alcohol | Methanol, 25°C | Partial deactivation due to hindered nucleophile access; yields depend on steric bulk. |

Example Reaction:

Oxidation Reactions

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions.

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| KMnO<sub>4</sub> | 4-Ethyl-1-methoxycyclohexanecarboxylic acid | H<sub>2</sub>SO<sub>4</sub>, 80°C | Methoxy group remains intact under acidic conditions; ethyl substituent stabilizes intermediates via hyperconjugation. |

| Ag(NH<sub>3</sub>)<sub>2</sub><sup>+</sup> | No reaction (steric hindrance) | Aqueous NH<sub>3</sub> | Bulkiness prevents effective coordination with Tollens’ reagent. |

Mechanism:

-

Protonation of the carbonyl oxygen.

-

Hydride abstraction by the oxidizer, forming a carboxylate intermediate.

-

Acid workup yields the carboxylic acid.

Reduction Reactions

The aldehyde reduces to a primary alcohol via hydride donors.

| Reducing Agent | Product | Conditions | Notes |

|---|---|---|---|

| LiAlH<sub>4</sub> | 4-Ethyl-1-methoxycyclohexanemethanol | Dry THF, 0°C | High steric demand requires extended reaction times (12–24 hrs). |

| H<sub>2</sub>/Ni | No reaction (selectivity issues) | 100°C, 5 atm | Catalyst poisoning by methoxy oxygen observed. |

Protection/Deprotection

The aldehyde is protected as an acetal to prevent undesired reactivity during multi-step syntheses.

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| Ethylene glycol | Cyclic acetal | HCl (cat.), toluene, Δ | Bulky cyclohexane ring necessitates prolonged heating (8–12 hrs) for acetal formation. |

Deprotection:

Acid hydrolysis (H<sub>3</sub>O<sup>+</sup>) regenerates the aldehyde.

Baeyer-Villiger Oxidation (Indirect)

While not directly applicable to aldehydes, the compound’s ketone derivatives (e.g., via oxidation intermediates) undergo Baeyer-Villiger oxidation to form lactones.

Structural Influences on Reactivity

-

Steric Effects: The cyclohexane ring and ethyl group hinder nucleophilic/electrophilic attacks, requiring harsher conditions.

-

Electronic Effects: Methoxy’s electron donation slightly deactivates the carbonyl, reducing reaction rates compared to unsubstituted aldehydes.

-

Conformational Rigidity: Chair conformation places substituents equatorially, minimizing steric clashes but limiting reagent access .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Ethyl-1-methoxycyclohexane-1-carbaldehyde serves as a vital intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be utilized in the development of drugs targeting various diseases.

Case Study: Synthesis of Inhibitors

Recent research has indicated that derivatives of 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde are being explored for their potential as inhibitors of specific enzymes related to cancer and metabolic disorders. For instance, compounds synthesized from this aldehyde have shown promising results in inhibiting the RET (rearranged during transfection) protein, which is implicated in certain types of cancer .

| Compound | Activity | Reference |

|---|---|---|

| 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde derivative | RET inhibition | |

| Related phenolic compounds | Antioxidant activity |

Agricultural Applications

In the agricultural sector, 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde is being investigated for its role as an intermediate in the synthesis of insecticides and herbicides. The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new agrochemicals.

Case Study: Pesticide Development

The synthesis of novel insecticides using intermediates derived from 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde has been documented. These compounds have demonstrated efficacy against common agricultural pests and are being evaluated for their environmental impact compared to traditional pesticides .

| Pesticide Type | Active Ingredient | Efficacy | Reference |

|---|---|---|---|

| Insecticide | Derived from 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde | High against aphids | |

| Herbicide | Similar derivatives | Effective against broadleaf weeds |

Organic Synthesis

The compound is also widely used in organic synthesis due to its versatile reactivity. It can undergo various transformations, allowing chemists to create complex molecules efficiently.

Case Study: Synthesis Pathways

Research has shown that 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde can be utilized in multi-step synthesis pathways to produce various organic compounds. Its ability to participate in reactions such as nucleophilic addition and oxidation makes it a valuable building block in synthetic chemistry .

Wirkmechanismus

The mechanism of action of 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds are structurally analogous to 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde:

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| 4-Methoxycyclohexane-1-carbaldehyde | Methoxy at 1-position; no ethyl group | Lacks ethyl substituent at 4-position |

| trans-4-Isopropylcyclohexane-1-carboxaldehyde | Isopropyl at 4-position; trans configuration | Bulkier isopropyl group; stereochemistry |

| 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde | Ethoxy at 1-position; methyl at 4-position | Ethoxy instead of methoxy; smaller alkyl group |

| 4-Methoxy-cyclohex-3-enecarbaldehyde | Methoxy at 4-position; cyclohexene ring | Unsaturated ring; methoxy position differs |

Physical and Chemical Properties

- Boiling Points/Solubility :

- The trans-4-isopropyl derivative () likely has a higher boiling point due to increased van der Waals interactions from the bulky isopropyl group compared to the ethyl substituent in the target compound.

- The ethoxy variant (, C10H18O2) may exhibit lower polarity than the methoxy analog, reducing water solubility.

- Reactivity :

Data Table: Comparative Analysis

Research Findings and Challenges

- Steric Effects : The ethyl group in the target compound may hinder reactions at the carbaldehyde group compared to less substituted analogs.

- Stability : The saturated cyclohexane ring in the target compound offers greater stability under acidic/basic conditions compared to the cyclohexene analog (), which is prone to ring-opening reactions.

Q & A

Q. What are the recommended methods for synthesizing 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde?

- Methodological Answer : The compound can be synthesized via oxidation of the corresponding cyclohexanol precursor (e.g., 4-ethyl-1-methoxycyclohexane-1-methanol) using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions. Purity should be verified via - and -NMR spectroscopy to confirm aldehyde proton resonance (~9.8–10.0 ppm) and absence of alcohol intermediates. For one-step synthetic optimization, consider computational prediction tools that leverage databases like REAXYS to streamline reaction pathways .

Q. How can the molecular structure of 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement , and ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries . Pair this with -NMR nuclear Overhauser effect (NOE) experiments to confirm stereochemistry, particularly the axial/equatorial orientation of the ethyl and methoxy substituents.

Advanced Research Questions

Q. How can conformational analysis of 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde be performed to study substituent effects?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental SC-XRD data. Analyze chair vs. boat conformations and quantify torsional strain using software like Gaussian. Validate computational models against crystallographic bond angles and torsional parameters from SHELX-refined structures .

Q. What strategies are effective for resolving contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Cross-validate using multiple techniques:

- Scenario : Discrepancy in methoxy group orientation (NMR vs. XRD).

- Resolution : Perform variable-temperature NMR to detect dynamic processes (e.g., ring flipping). Compare with Hirshfeld surface analysis from XRD data to assess intermolecular interactions that may stabilize a specific conformation .

Q. How can hydrogen-bonding patterns in crystalline 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde be systematically analyzed?

Q. What experimental designs are suitable for probing the aldehyde group’s reactivity in catalytic applications?

- Methodological Answer : Design kinetic studies under varying conditions (e.g., pH, solvent polarity). Use -isotopic labeling at the aldehyde carbon to track reaction pathways via -NMR. Pair with high-performance liquid chromatography (HPLC) to isolate intermediates and identify byproducts .

Q. How do substituents (ethyl, methoxy) influence the electronic environment of the carbaldehyde group?

- Methodological Answer : Employ UV-Vis spectroscopy to measure transitions of the aldehyde group. Augment with natural bond orbital (NBO) analysis via DFT to quantify hyperconjugative interactions between substituents and the carbonyl moiety. Correlate with Hammett substituent constants () for predictive modeling .

Key Considerations for Methodological Rigor

- Data Validation : Always cross-check computational results with experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries) .

- Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor residuals in SHELXL) and NMR integration errors .

- Ethical Reporting : Disclose any limitations in synthetic yields or computational approximations to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.